molecular formula C9H6F2O2 B1353538 2,4-Difluorocinnamic acid CAS No. 94977-52-3

2,4-Difluorocinnamic acid

Cat. No. B1353538
CAS RN: 94977-52-3
M. Wt: 184.14 g/mol
InChI Key: PQDXPFJQTKGTFP-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorocinnamic acid is a compound with the molecular formula C9H6F2O2 . It is also known by other names such as trans-2,4-Difluorocinnamic acid and (E)-3-(2,4-difluorophenyl)acrylic acid . The compound has a molecular weight of 184.14 g/mol .


Molecular Structure Analysis

The InChI representation of 2,4-Difluorocinnamic acid is InChI=1S/C9H6F2O2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1-5H, (H,12,13)/b4-2+ . The compound’s structure includes a benzene ring substituted with two fluorine atoms and a trans-propenoic acid .


Physical And Chemical Properties Analysis

2,4-Difluorocinnamic acid is a white to pale yellow powder . The melting point of this compound is reported to be between 215.9 to 216.8 degrees Celsius .

Scientific Research Applications

Photodimerization in Crystals

  • Research Context: 2,4-Difluorocinnamic acid has been studied for its behavior under photodimerization, a type of reaction where two identical molecules are joined in the presence of light. Galica et al. (2018) investigated the [2 + 2] photodimerization of difluorocinnamic acids under ambient and high pressures, revealing the influence of pressure on the reaction rate in crystals of difluorocinnamic acid (Galica, Bąkowicz, Konieczny, & Turowska-Tyrk, 2018). This research is significant in understanding the structural transformations of these compounds, which can be pivotal in materials science and pharmaceutical applications.

Chemical Analysis and Spectrometry

  • Analytical Techniques: The compound has also been explored in the context of analytical chemistry. Teuber et al. (2010) conducted a study on matrix-assisted laser desorption and ionization time-of-flight (MALDI-TOF) mass spectrometry, examining different matrix compounds including 2,4-difluorocinnamic acid for lipid analysis from biological sources (Teuber, Schiller, Fuchs, Karas, & Jaskolla, 2010). This research highlights the compound's potential in enhancing the sensitivity of mass spectrometric methods, crucial for biochemical and clinical diagnostics.

Environmental and Ecological Impact

  • Ecological Considerations: Research has also been conducted on the ecological impact of compounds like 2,4-difluorocinnamic acid. For instance, studies on the environmental degradation and toxicity of similar compounds, such as 2,4-dichlorophenoxyacetic acid, shed light on the environmental fate and effects of these chemicals (Liu & Mejia Avendaño, 2013). Such research is essential for understanding the potential environmental risks and for developing strategies to mitigate negative impacts.

Safety And Hazards

2,4-Difluorocinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers One relevant paper associated with 2,4-Difluorocinnamic acid is titled “Exploring the structural landscape with ‘partial’ fluoro-substitution as a probe” by Chakraborty, Shaunak; Desiraju, Gautam R., published in CrystEngComm in 2018 .

properties

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDXPFJQTKGTFP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorocinnamic acid

CAS RN

94977-52-3, 774-73-2
Record name 2,4-Difluorocinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 774-73-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluorocinnamic acid
Reactant of Route 3
Reactant of Route 3
2,4-Difluorocinnamic acid
Reactant of Route 4
2,4-Difluorocinnamic acid
Reactant of Route 5
Reactant of Route 5
2,4-Difluorocinnamic acid
Reactant of Route 6
Reactant of Route 6
2,4-Difluorocinnamic acid

Citations

For This Compound
44
Citations
J Soltwisch, TW Jaskolla, F Hillenkamp… - Analytical …, 2012 - ACS Publications
The laser wavelength constitutes a key parameter in ultraviolet-matrix-assisted laser desorption ionization-mass spectrometry (UV-MALDI-MS). Optimal analytical results are only …
Number of citations: 96 pubs.acs.org
M Wiegelmann, J Soltwisch, TW Jaskolla… - Analytical and …, 2013 - Springer
A high analytical sensitivity in ultraviolet matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) is only achieved if the laser wavelength corresponds to a high …
Number of citations: 42 link.springer.com
K Teuber, J Schiller, B Fuchs, M Karas… - Chemistry and physics of …, 2010 - Elsevier
Due to its sensitivity, the tolerance of impurities and the simplicity of performance, matrix-assisted laser desorption and ionization time-of-flight (MALDI-TOF) mass spectrometry (MS) is …
Number of citations: 68 www.sciencedirect.com
J Soltwisch, TW Jaskolla… - Journal of The American …, 2013 - ACS Publications
The success of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) as a widely employed analytical tool in the biomolecular sciences builds strongly on an …
Number of citations: 34 pubs.acs.org
U Bahr, TW Jaskolla - Advances in MALDI and Laser-Induced Soft …, 2016 - Springer
The ‘first generation’ of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry (MS) matrices was found randomly during the early days of MALDI by empirical testing of …
Number of citations: 3 link.springer.com
FN Svara, A Kiss, TW Jaskolla, M Karas… - Analytical …, 2011 - ACS Publications
Secondary ion mass spectrometry (SIMS) is a desorption/ionization method in which ions are generated by the impact of a primary ion beam on a sample. Classic matrix assisted laser …
Number of citations: 41 pubs.acs.org
DL Musso, FR Cochran, JL Kelley… - Journal of medicinal …, 2003 - ACS Publications
The design of rigid cyclic analogues derived from cinnamamide 1, (E)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide, and β-methylcinnamamide 2, (E)-N-cyclopropyl-3-(3-…
Number of citations: 86 pubs.acs.org
S Chakraborty, GR Desiraju - CrystEngComm, 2018 - pubs.rsc.org
The landscape of β-cinnamic acid is explored by an extension of the previously reported fluorosubstitution protocol. Solid solutions of mono- and difluorocinnamic acids allow for the …
Number of citations: 3 pubs.rsc.org
KJ Stetzenbach - 1990 - osti.gov
Ground water tracers are solutes dissolved in or carried by ground water to delineate flow pathways. Tracers provide information on direction and speed of water movement and that of …
Number of citations: 0 www.osti.gov
R Cramer, M Karas, TW Jaskolla - Analytical chemistry, 2014 - ACS Publications
The concept of rationally designing MALDI matrices has been extended to the next “whole sample” level. These studies have revealed some unexpected and exploitable insights in …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.